molecular formula C12H12N2O2 B2652104 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 13608-58-7

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide

Cat. No.: B2652104
CAS No.: 13608-58-7
M. Wt: 216.24
InChI Key: YMMHUSFYVDFYTO-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities.

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities .

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and π-π stacking . The specific pathways and targets depend on the biological activity being studied, such as inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the acetamide group at the 5-position of the oxazole ring differentiates it from other oxazole derivatives, contributing to its unique pharmacological profile .

Properties

IUPAC Name

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMHUSFYVDFYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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